molecular formula C15H19N3S B1429608 methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate CAS No. 1428143-46-7

methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate

Cat. No.: B1429608
CAS No.: 1428143-46-7
M. Wt: 273.4 g/mol
InChI Key: JNUSGYUAJJIBLF-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate is a chemical compound classified as an N-cyanocarbimidothioate. Compounds within this structural class are of significant interest in medicinal and organic chemistry as key synthetic intermediates. Recent patent literature identifies closely related analogs, such as methyl (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate, as a crystalline intermediate in the synthesis of 5-(4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine . This final compound is a documented dual inhibitor of Acidic Mammalian Chitinase (AMCase) and Chitotriosidase 1 (CHIT-1), enzymes implicated in disorders such as asthma, idiopathic pulmonary fibrosis (IPF), and chronic obstructive pulmonary disease (COPD) . The role of such intermediates is critical in multi-step synthesis workflows to produce potential therapeutic candidates. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle all chemicals using appropriate personal protective equipment.

Properties

IUPAC Name

methyl 4-benzyl-N-cyanopiperidine-1-carboximidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-19-15(17-12-16)18-9-7-14(8-10-18)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUSGYUAJJIBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCC(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Procedure

Step Description Reagents & Conditions Outcome
1 Preparation of intermediate (Formula 5) Reaction of compound 2 with N-(tert-butoxycarbonyl)-4-piperidone using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents in solvents like 1,2-dichloroethane or methanol at 0°C to reflux Formation of tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate (Formula 4), followed by deprotection to yield Formula 5
2 Reaction with dimethyl N-cyanodithioiminocarbonate Compound 5 reacted with dimethyl N-cyanodithioiminocarbonate in presence of base (potassium carbonate or triethylamine) in ethanol or isopropanol at room temperature to reflux (preferably 40–50°C) Formation of methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate (Formula 6)
3 Workup and purification Cooling to ambient temperature to induce crystallization, filtration, washing with solvent (ethanol or isopropanol), and drying Isolation of the pure crystalline product

Alternative One-Pot Synthesis

  • A direct method involves reacting compound 2 with 4-oxopiperidine methyl N-cyanothioimidocarbamate (Formula 14), synthesized from 4,4-dihydroxypiperidine hydrochloride and dimethyl N-cyanodithioiminocarbonate.
  • This approach bypasses the three-step intermediate isolation, improving efficiency and scalability.
Parameter Typical Range Notes
Temperature Ambient to 50°C (reflux possible) Optimal around 40–50°C for carbimidothioate formation
Solvent Ethanol, 1-propanol, 2-propanol, acetonitrile Choice affects solubility and crystallization
Base Potassium carbonate, triethylamine Triethylamine preferred for better control
Reaction Time Several hours (varies by scale) Monitored until full conversion by analytical methods
Route Starting Material Key Reagents Conditions Advantages References
Multi-step via tert-butyl protected intermediate Compound 2 + N-(tert-butoxycarbonyl)-4-piperidone Sodium triacetoxyborohydride, dimethyl N-cyanodithioiminocarbonate, triethylamine 0°C to reflux, solvents: methanol, ethanol High purity, well-established
Direct one-pot synthesis Compound 2 + 4-oxopiperidine methyl N-cyanothioimidocarbamate Dimethyl N-cyanodithioiminocarbonate, triethylamine Ambient to reflux, mixed solvents (2-propanol/water) Scalable, fewer steps
Industrial scale batch process Same as above Optimized bases and solvents Controlled temperature (40–50°C) Avoids chromatography, reproducible
  • The synthesis methods described provide scalable and efficient routes to this compound, crucial for pharmaceutical intermediate production.
  • Avoidance of chromatographic purification in industrial processes enhances cost-effectiveness and reproducibility.
  • Reaction monitoring by HPLC and LC-MS ensures high purity and yield.
  • Crystallization control allows consistent particle size and purity, meeting stringent drug substance standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s distinct functional groups differentiate it from analogs:

  • Carbimidothioate ester : Replaces traditional carboxylate esters (e.g., methyl 1-benzylpiperidine-4-carboxylate, CAS 10315-06-7), altering hydrolysis kinetics and metabolic stability .
Table 1: Key Structural and Physical Comparisons
Compound Name Molar Mass (g/mol) Key Functional Groups Phase Transition (°C)
Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate* ~293.4 (estimated) Benzyl, N-cyano, carbimidothioate Not reported
Benzyl 4-aminopiperidine-1-carboxylate 234.29 Benzyl, amine, carboxylate 68 (solid/liquid)
Methyl 1-benzylpiperidine-4-carboxylate 233.29 Benzyl, carboxylate ester Not reported
AC 927 (N-phenethylpiperidine oxalate) Not reported Phenethyl, piperidine, oxalate Not reported

*Estimated based on structural analogs.

Pharmacological and Biochemical Implications

  • Receptor Affinity: Piperidine derivatives such as BD 1008 and BD 1047 act as sigma receptor ligands, with substituents influencing selectivity . The N-cyano group in the target compound may enhance binding to specific receptors compared to carboxylate esters.

Biological Activity

Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes a piperidine ring substituted with a benzyl group and a cyanide functional group. The presence of the carbimidothioate moiety contributes to its biological properties.

Biological Activity Overview

1. Antiviral Activity

Recent studies have highlighted the compound's efficacy against viral infections, particularly Ebola virus (EBOV). In vitro assays demonstrated that derivatives of this compound, such as 25a and 26a, exhibited significant inhibitory activity against EBOV entry into cells. The effective concentration (EC50) values for these compounds were reported as follows:

CompoundEC50 (µM)Selectivity Index (SI)
25a0.6420
26a0.9310
Toremifene0.387

These compounds were shown to inhibit viral entry at the level of Niemann-Pick C1 (NPC1), a critical protein for viral entry into host cells. The mechanism involves altering intracellular cholesterol distribution, which is essential for EBOV entry .

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Similar piperidine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these compounds can enhance cholinergic transmission, potentially alleviating memory deficits associated with neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Ebola Virus Inhibition

In a study examining the antiviral properties of this compound derivatives, researchers conducted assays on HeLa cells treated with various concentrations of the compounds. The results indicated that both compounds significantly reduced viral entry without causing notable cytotoxicity, demonstrating their potential as therapeutic agents against EBOV .

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive effects of N-benzylpiperidine derivatives showed that these compounds could improve memory performance in animal models by enhancing cholinergic signaling through AChE inhibition. This suggests a potential application in treating cognitive disorders .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Viral Entry : By targeting NPC1, the compound disrupts the necessary processes for viral fusion and entry into host cells.
  • Cholinergic Modulation : Through AChE inhibition, it increases ACh levels, thereby enhancing synaptic transmission and potentially improving cognitive functions.

Q & A

Basic Research Questions

What are the recommended synthetic routes for methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate, and how can researchers optimize reaction yields?

Answer:
Synthesis typically involves multi-step functionalization of a piperidine scaffold. A plausible approach includes:

Core Formation : Start with 4-benzylpiperidine, introducing the cyanoguanidine group via nucleophilic substitution or condensation reactions.

Carbimidothioate Introduction : React with methyl chlorothioformate or thiophosgene under anhydrous conditions (e.g., THF, DCM) with a base (e.g., triethylamine) to form the carbimidothioate moiety.

Optimization : Use factorial design to test variables (temperature, solvent polarity, stoichiometry) and identify yield-maximizing conditions . Monitor intermediates via HPLC or LC-MS to ensure purity .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., benzyl group at C4, cyanamide resonance at δ ~110 ppm in 13C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of bulky groups (e.g., benzyl, cyanamide) .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O/C=S vibrations) .

What safety precautions are necessary given limited toxicological data for this compound?

Answer:

  • Handling : Use PPE (nitrile gloves, chemical-resistant lab coat, safety goggles) and work in a fume hood to minimize inhalation/contact .
  • First Aid : For skin exposure, wash immediately with soap/water (≥15 minutes); for ocular contact, irrigate with saline/water and consult an ophthalmologist .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at ≤-20°C to prevent hydrolysis .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace benzyl with substituted aryl groups, vary the cyanamide position) to assess bioactivity shifts .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity .
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with active sites and guide synthetic priorities .

How can researchers address stability challenges (e.g., hydrolysis) under physiological conditions?

Answer:

  • Degradation Studies : Use accelerated stability testing (pH 1–9 buffers, 37°C) with LC-MS to identify degradation products (e.g., thiourea derivatives) .
  • Formulation Strategies : Encapsulate in liposomes or cyclodextrins to shield reactive groups (e.g., carbimidothioate) from aqueous environments .
  • Stabilizing Additives : Co-administer antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

What experimental frameworks are suitable for resolving contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis : Aggregate data from independent studies and apply statistical tools (ANOVA, PCA) to identify outliers or confounding variables (e.g., assay conditions, cell lines) .
  • Reproducibility Checks : Replicate experiments under standardized protocols (e.g., identical buffer pH, temperature) to isolate biological variability .
  • Mechanistic Studies : Use knock-out models or siRNA silencing to confirm target specificity and rule off-target effects .

How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic profiles?

Answer:

  • ADMET Prediction : Utilize platforms like ADMET Predictor or SwissADME to forecast absorption, metabolism, and toxicity early in the design phase .
  • Generative Models : Train AI (e.g., GPT-Chem, REINVENT) on existing SAR data to propose novel analogs with optimal logP, solubility, and clearance rates .
  • Dynamic Simulations : Apply molecular dynamics (GROMACS, AMBER) to simulate blood-brain barrier penetration or plasma protein binding .

Methodological Considerations

How to design a factorial experiment for optimizing reaction conditions?

Answer:

  • Variables : Select factors (e.g., temperature, catalyst loading, solvent polarity) and assign levels (e.g., 60°C/80°C, 0.1 eq/0.2 eq).
  • Design Matrix : Use a 2³ factorial design to test all combinations (8 runs) and measure responses (yield, purity) .
  • Analysis : Apply response surface methodology (RSM) to model interactions and identify optimal conditions .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reactions in real time .
  • Quality Control : Use orthogonal methods (e.g., DSC for crystallinity, Karl Fischer titration for moisture) to standardize intermediates .
  • Robust Optimization : Apply Taguchi methods to minimize sensitivity to uncontrolled variables (e.g., humidity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate
Reactant of Route 2
methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate

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